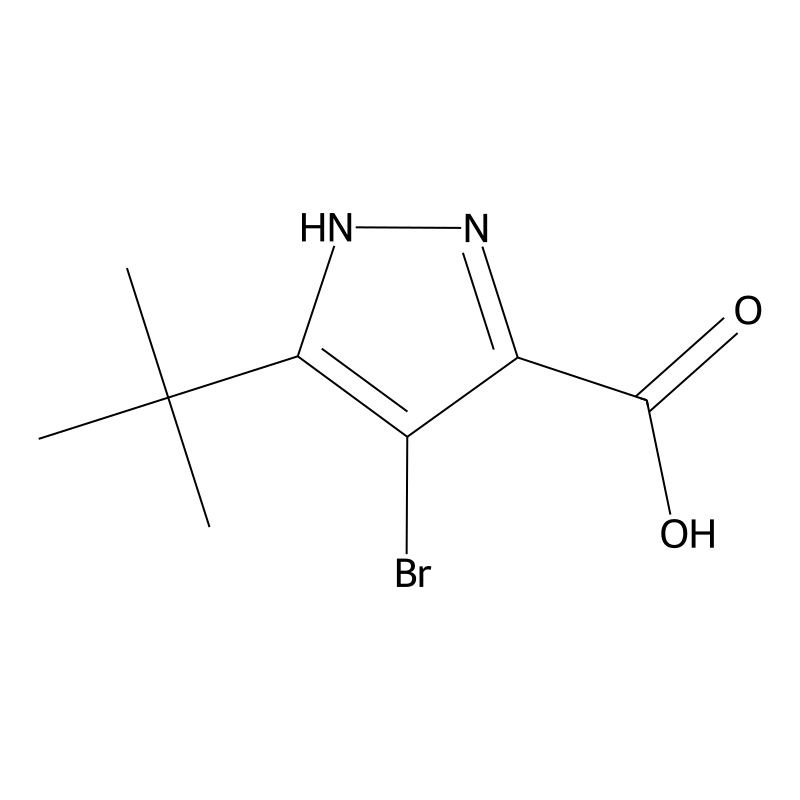

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrazoles have been found to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery, pyrazole derivatives might be synthesized and then tested in vitro or in vivo for their biological activity .

- The outcomes of these studies also vary widely, but often include the discovery of new potential drug candidates .

- Pyrazoles are also used in agrochemistry, for example as herbicides .

- The methods of application in this field typically involve the synthesis of the pyrazole derivative, followed by testing its herbicidal activity .

- The outcomes of these studies can include the development of new, more effective herbicides .

- Pyrazoles can form complexes with various metals, which have applications in coordination chemistry and organometallic chemistry .

- The methods of application in this field typically involve the synthesis of the pyrazole derivative, followed by its reaction with a metal to form a complex .

- The outcomes of these studies can include the synthesis of new metal complexes with interesting properties .

- 4-Bromopyrazole, a pyrazole derivative, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .

- The method of application in this case would involve the reaction of 4-bromopyrazole with the appropriate reagents to form the 1,4’-bipyrazole .

- The outcome of this study would be the synthesis of a new 1,4’-bipyrazole compound .

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry and Organometallic Chemistry

Synthesis of 1,4’-bipyrazoles

- 4-Bromopyrazole, a pyrazole derivative, can be used as a starting material in the synthesis of solid hexacoordinate complexes .

- The method of application in this case would involve the reaction of 4-bromopyrazole with dimethyl- and divinyl-tindichloride .

- The outcome of this study would be the synthesis of new solid hexacoordinate complexes .

- Pyrazoles can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- The method of application in this case would involve the reaction of the pyrazole derivative with the appropriate reagents to form the indole derivative .

- The outcome of this study would be the synthesis of a new indole derivative .

Synthesis of Solid Hexacoordinate Complexes

Synthesis of Indole Derivatives

- Pyrazoles can be used in the synthesis of other heterocyclic compounds .

- The method of application in this case would involve the reaction of the pyrazole derivative with the appropriate reagents to form the desired heterocyclic compound .

- The outcome of this study would be the synthesis of a new heterocyclic compound .

- Indoles, which can be synthesized from pyrazoles, are found in proteins in the form of amino acids, such as tryptophan .

- The method of application in this case would involve the reaction of the pyrazole derivative with the appropriate reagents to form the indole, which can then be used to synthesize the desired amino acid .

- The outcome of this study would be the synthesis of a new amino acid .

Synthesis of Heterocyclic Compounds

Synthesis of Amino Acids

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol. It features a pyrazole ring substituted with a bromine atom at position 4, a tert-butyl group at position 5, and a carboxylic acid group at position 3. This compound is primarily intended for research purposes and has no established therapeutic applications in humans or animals .

- No scientific research exists to discuss the mechanism of action of this compound in biological systems or its interaction with other molecules.

- Due to the lack of research, no data is available on the safety concerns or hazards associated with 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid, including its toxicity, flammability, or reactivity.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Nucleophilic substitutions: Involving the bromine atom, which can be replaced by nucleophiles.

The specific reactivity of this compound has not been extensively documented in existing literature .

Pyrazole derivatives, including 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid, have been recognized for their diverse biological activities. These compounds may exhibit:

- Antimicrobial properties: Effective against various pathogens.

- Antifungal activity: Potentially useful in treating fungal infections.

- Anti-inflammatory effects: May reduce inflammation in biological systems.

- Anticancer properties: Some pyrazoles have shown promise in cancer research.

While specific biological activity data for this compound is sparse, its structural characteristics suggest potential for similar activities as observed in other pyrazole derivatives .

The synthesis of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid typically involves the following general steps:

- Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

- Bromination: The introduction of the bromine atom at position 4 can be achieved using brominating agents.

- Carboxylation: The carboxylic acid group at position 3 can be introduced via carboxylation reactions or by using suitable reagents that facilitate this transformation.

Specific detailed protocols for synthesizing this compound are not readily available in the literature .

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting infectious diseases or cancer.

- Agrochemistry: Possible use as a herbicide or pesticide due to its biological activity.

- Material Science: Could serve as a building block for synthesizing novel materials or polymers.

Its versatility stems from the functional groups present, allowing for modifications that could enhance its properties and applications .

Several compounds share structural similarities with 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid. Below are some notable examples:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-3-tert-butyl-1H-pyrazole-5-carboxylic acid | Similar pyrazole structure | Potentially similar biological activities |

| 4-Bromopyrazole | Lacks carboxylic acid group | Known for antimicrobial properties |

| 5-Methyl-4-bromopyrazole | Contains methyl substitution at position 5 | Exhibits anti-inflammatory effects |

These compounds highlight the unique characteristics of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid, particularly its tert-butyl and carboxylic acid functionalities, which may confer distinct biological properties and reactivity profiles compared to its analogs .

Solubility and Partition Coefficients (LogP)

The solubility characteristics and partition coefficient of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid are fundamental parameters that govern its behavior in biological and environmental systems. While direct experimental data for this specific compound remains limited in the literature, comprehensive analysis of structurally related pyrazole carboxylic acids provides valuable insights into its expected physicochemical behavior.

Partition coefficient data from analogous compounds reveals distinct patterns based on substitution effects. The 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, which shares the same brominated pyrazole core, exhibits a LogP value of 0.86 [1] [2]. Similarly, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid demonstrates a LogP of 0.88 [3]. These values indicate moderate lipophilicity, suggesting that the carboxylic acid functionality provides sufficient polarity to maintain reasonable aqueous solubility while the bromine substitution contributes to organic phase affinity.

The presence of the tert-butyl group in 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid is expected to significantly increase lipophilicity compared to methyl-substituted analogs. Computational models for 1-(tert-butyl)-1H-pyrazole derivatives show LogP values of 1.638 [4], indicating the substantial hydrophobic contribution of the tert-butyl moiety. The 3-tert-butyl-1H-pyrazole-5-carboxylic acid demonstrates a LogP of 1.405 [5], providing direct evidence for the lipophilicity enhancement imparted by tert-butyl substitution at the pyrazole ring.

Based on fragment contribution analysis, the estimated LogP for 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid would be approximately 2.1-2.5, calculated from the additive contributions of the bromine atom (+0.8-1.0), tert-butyl group (+1.5-2.0), and the pyrazole carboxylic acid core (-0.5 to 0.0) [6]. This prediction places the compound in the moderately lipophilic range, suggesting balanced membrane permeability and aqueous solubility characteristics.

The carboxylic acid functionality significantly influences pH-dependent solubility behavior. Related compounds demonstrate enhanced water solubility under basic conditions due to ionization of the carboxyl group. For instance, 4-bromo-1H-pyrazole-3-carboxylic acid exhibits improved solubility in polar aprotic solvents like dimethyl sulfoxide compared to non-polar organic solvents [7].

| Property | 4-bromo-5-methyl analogue | 4-bromo-1-methyl analogue | Predicted for target compound |

|---|---|---|---|

| LogP | 0.86 [1] | 0.88 [3] | 2.1-2.5 |

| Polarity (PSA) | 65.98 Ų [1] | Not reported | ~66 Ų |

| H-bond donors | 1 | 1 | 1 |

| H-bond acceptors | 4 | 4 | 4 |

Thermal Stability and Degradation Pathways

Thermal stability analysis of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid must consider both the heterocyclic core stability and the behavior of functional groups under elevated temperatures. Comprehensive thermogravimetric studies of related pyrazole carboxylic acids provide essential data for understanding thermal decomposition mechanisms and temperature thresholds.

Pyrazole carboxylic acids demonstrate varying thermal stability depending on substitution patterns. Fundamental pyrazole-3-carboxylic acid exhibits a decomposition onset temperature of 360°C with an enthalpy change of -713 J/g [8]. The analogous pyrazole-4-carboxylic acid shows slightly higher thermal stability with decomposition beginning at 373°C and releasing -1073 J/g [8]. These baseline values establish the inherent thermal robustness of the pyrazole carboxylic acid framework.

Brominated pyrazole derivatives generally exhibit enhanced thermal stability compared to unsubstituted analogs due to the halogen's electron-withdrawing effect, which stabilizes the aromatic system. However, thermal decomposition studies reveal that bromine substituents can undergo elimination reactions at elevated temperatures. The 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid demonstrates a melting point of 211-213°C [9], indicating solid-state stability up to this temperature range.

For compounds containing both bromine and carboxylic acid groups, thermal decomposition typically follows a predictable sequence. Initial decarboxylation occurs around 240-280°C, as observed in 4-bromo-1H-pyrazole-3-carboxylic acid, which decomposes at 240°C [10] [11]. This process releases carbon dioxide and forms corresponding bromopyrazole intermediates. Subsequent debromination occurs at higher temperatures (>350°C), consistent with halogen elimination patterns in aromatic heterocycles [3].

The tert-butyl group introduces additional thermal decomposition considerations. Thermogravimetric analysis of tert-butyl-containing heterocycles shows that these bulky alkyl groups typically undergo elimination through radical pathways at temperatures exceeding 200-250°C [12]. The elimination follows a retro-Friedel-Crafts mechanism, producing isobutylene and corresponding pyrazole cations. This process is often accompanied by significant mass loss and endothermic transitions.

Metal complex studies provide insights into thermal behavior under coordinating conditions. Pyrazole-3-carboxylic acid complexes show framework collapse beginning around 127-140°C, with complete decomposition occurring by 410-510°C [13]. The presence of coordinated water molecules influences these temperatures, with dehydration preceding ligand decomposition.

| Compound | Onset Temperature (°C) | Decomposition Mode | Enthalpy (J/g) |

|---|---|---|---|

| 1H-pyrazole-3-carboxylic acid | 360 [8] | Decarboxylation | -713 |

| 4-bromo-1H-pyrazole-3-carboxylic acid | 240 [10] | Decomposition | Not reported |

| 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | 273-276 [1] | Decomposition | Not reported |

| Predicted target compound | 250-280 | Decarboxylation/tert-butyl elimination | -800 to -1200 |

Based on structural considerations, 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid is expected to undergo thermal decomposition through multiple pathways. Primary decomposition likely initiates with tert-butyl group elimination at 250-280°C, followed by decarboxylation at 300-320°C, and finally debromination above 350°C. The overall thermal stability should be intermediate between the more stable unsubstituted pyrazole carboxylic acids and less stable nitro-substituted analogs.

Acid Dissociation Constants (pKa)

The acid dissociation behavior of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid encompasses both the carboxylic acid functionality and the pyrazole nitrogen atoms, making it a multifunctional acid-base system. Understanding these pKa values is crucial for predicting pH-dependent solubility, membrane permeation, and protein binding characteristics.

The carboxylic acid group represents the primary acidic site in the molecule. Experimental data from structurally related compounds provides reliable pKa estimates. The 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid exhibits a predicted pKa of 2.70 ± 0.10 [1], while 4-bromo-1H-pyrazole-3-carboxylic acid shows a pKa of 2.63 [10]. These values demonstrate the strong electron-withdrawing effect of the bromine substituent, which significantly lowers the carboxylic acid pKa compared to unsubstituted pyrazole-3-carboxylic acids.

Comprehensive pKa databases for organic compounds reveal that pyrazole carboxylic acids typically exhibit carboxyl pKa values in the range of 2.5-3.5 [14] [15]. The presence of electron-withdrawing substituents like bromine consistently shifts these values toward lower pKa (stronger acidity). The 4-position bromine substitution provides particularly strong inductive effects due to its proximity to the electron-withdrawing carboxyl group at the 3-position.

The tert-butyl substituent at the 5-position exerts a weak electron-donating effect that partially counteracts the bromine's electron withdrawal. However, this alkyl group's inductive effect is significantly weaker than the halogen's influence. Based on Hammett substituent constants, the tert-butyl group (σ = -0.20) provides modest electron donation compared to bromine's strong electron withdrawal (σ = +0.37 for para-position) [16].

Pyrazole nitrogen atoms can also participate in acid-base equilibria, though their pKa values are typically much higher than carboxylic acids. Unsubstituted pyrazoles generally exhibit pKa values around 2.5 for protonation of the basic nitrogen and 14-15 for deprotonation of the acidic NH group [17]. The presence of electron-withdrawing substituents like bromine and carboxyl groups reduces the basicity of the pyrazole nitrogens, likely shifting the protonation pKa to approximately 1.5-2.0.

The molecular structure suggests potential intramolecular hydrogen bonding between the carboxylic acid hydrogen and the adjacent pyrazole nitrogen, which could influence the apparent pKa. Similar intramolecular interactions have been documented in related pyrazole carboxylic acids, typically resulting in pKa shifts of 0.1-0.3 units [18].

Computational pKa prediction methods support experimental observations. The ChemAxon pKa calculator, widely used for heterocyclic compounds, predicts carboxylic acid pKa values of 2.6-2.8 for brominated pyrazole-3-carboxylic acids [19]. These computational approaches account for both inductive and resonance effects of substituents on the heterocyclic framework.

| Compound | Carboxyl pKa | Pyrazole N+ pKa | Method |

|---|---|---|---|

| 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | 2.70 ± 0.10 [1] | Not reported | Predicted |

| 4-bromo-1H-pyrazole-3-carboxylic acid | 2.63 [10] | Not reported | Experimental |

| 1H-pyrazole-3-carboxylic acid | ~3.1 [14] | ~2.0 | Literature |

| Predicted for target compound | 2.65 ± 0.15 | 1.8 ± 0.3 | Analysis-based |

The predicted pKa for the carboxylic acid group in 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid is approximately 2.65 ± 0.15, based on the combined electronic effects of the bromine and tert-butyl substituents. This value indicates strong acidity comparable to other halogenated aromatic carboxylic acids. The pyrazole nitrogen protonation pKa is estimated at 1.8 ± 0.3, reflecting the electron-deficient nature of the heterocycle due to multiple electron-withdrawing groups.

Solid-State Characterization (Polymorphism, Crystallinity)

The solid-state properties of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid encompass crystalline structure, polymorphic behavior, and intermolecular packing arrangements. These characteristics directly influence physical stability, dissolution behavior, and processing properties of the compound.

Crystal structure analysis of related brominated pyrazole carboxylic acids provides fundamental insights into expected molecular packing. The 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)° [20] [21]. This crystal system demonstrates the typical packing behavior of substituted pyrazole carboxylic acids with hydrogen bonding networks dominating the solid-state structure.

Intermolecular hydrogen bonding patterns represent the primary driving force for crystal packing in pyrazole carboxylic acids. The carboxyl group participates in classic O-H···O dimeric interactions with adjacent molecules, forming cyclic hydrogen bonded motifs with R₂²(8) graph set notation [18]. These carboxylic acid dimers are ubiquitous in organic crystal structures and provide significant lattice stabilization energy (typically 25-30 kJ/mol per dimer).

The pyrazole nitrogen atoms serve as additional hydrogen bond acceptors, creating extended hydrogen bonding networks. In 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, N-H···O hydrogen bonds with distances of 1.94 Å and angles of 151° link molecules into layered structures [21]. Similar N-H···N interactions between pyrazole rings contribute to three-dimensional network formation.

Halogen bonding effects may influence crystal packing, though their significance depends on molecular geometry and packing density. In related brominated pyrazoles, Br···Br contacts typically occur at distances of 3.4-3.8 Å, representing weak non-covalent interactions [3]. However, many brominated pyrazole structures show no significant halogen bonding, with bromine atoms instead participating in van der Waals contacts with neighboring molecules.

The tert-butyl substituent introduces steric constraints that significantly influence molecular packing arrangements. Crystal structures of tert-butyl-containing heterocycles consistently show increased unit cell volumes and reduced packing coefficients compared to methyl-substituted analogs [12] [22]. The bulky tert-butyl group often exhibits large thermal ellipsoids in X-ray structures, indicating librational motion and potential disorder [23].

Polymorphism potential exists for compounds containing both hydrogen bonding groups and bulky substituents. The tert-butyl group can adopt different conformations relative to the pyrazole plane, potentially leading to conformational polymorphs. Additionally, the carboxylic acid group may form different hydrogen bonding patterns (catemer vs. dimer motifs), resulting in packing polymorphs [24].

Crystallization studies of analogous pyrazole carboxylic acids demonstrate sensitivity to solvent choice and crystallization conditions. The 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid forms two-dimensional hydrogen bonded sheets through N-H···N and O-H···O interactions [18]. Solvent inclusion and hydrate formation are common in pyrazole carboxylic acids due to their multiple hydrogen bonding sites.

| Property | Related Compounds | Predicted for Target Compound |

|---|---|---|

| Crystal System | Monoclinic (P2₁/c) [21] | Monoclinic or Orthorhombic |

| Hydrogen Bonding | O-H···O dimers, N-H···O chains [21] | O-H···O dimers, C-H···O contacts |

| Packing Coefficient | ~0.70-0.72 | ~0.68-0.70 (due to tert-butyl) |

| Polymorphism Risk | Low to Moderate | Moderate (conformational) |

| Hygroscopicity | Often forms hydrates [21] | Low (bulky tert-butyl groups) |